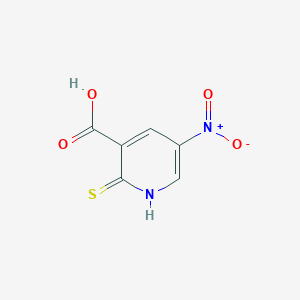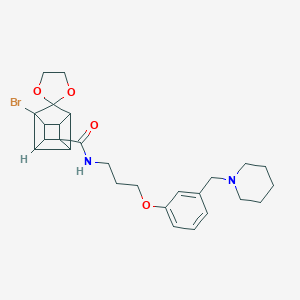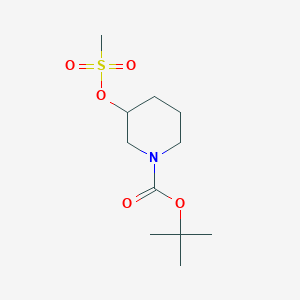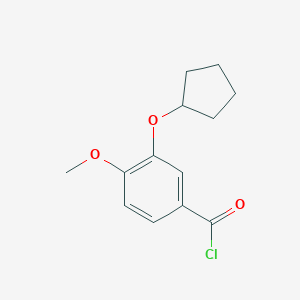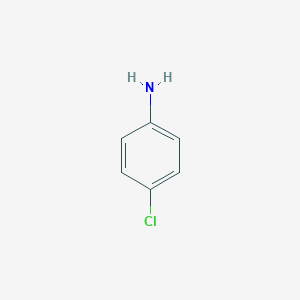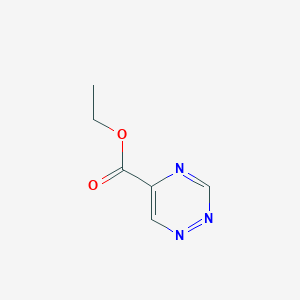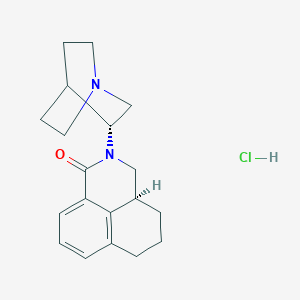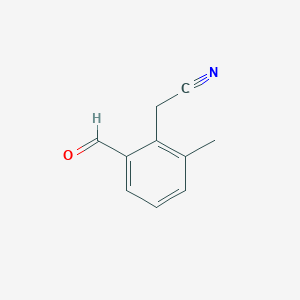
(2-Formyl-6-methylphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Formyl-6-methylphenyl)acetonitrile is a chemical compound with the molecular formula C10H9NO. It is also known as 2-formyl-6-methylanilinonitrile or FMAN. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of (2-Formyl-6-methylphenyl)acetonitrile is not fully understood. However, it has been suggested that FMAN exerts its anti-inflammatory and anti-tumor activities by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that (2-Formyl-6-methylphenyl)acetonitrile can modulate the expression of several genes involved in inflammation and cancer growth. In addition, it has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2-Formyl-6-methylphenyl)acetonitrile in lab experiments is its high purity and stability. This makes it easier to obtain accurate and reproducible results. However, one of the limitations of using FMAN is its low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on (2-Formyl-6-methylphenyl)acetonitrile. One potential direction is to further investigate its anti-inflammatory and anti-tumor activities and explore its potential as a therapeutic agent for various diseases. Another direction is to study the structure-activity relationship of FMAN and develop more potent analogs with improved pharmacological properties. Additionally, the use of FMAN in material science and other fields should also be explored.
Conclusion:
In conclusion, (2-Formyl-6-methylphenyl)acetonitrile is a promising compound with potential applications in various fields. Its anti-inflammatory and anti-tumor activities make it a potential candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and explore its potential applications in different fields.
Méthodes De Synthèse
The synthesis of (2-Formyl-6-methylphenyl)acetonitrile can be achieved through several methods. One of the most common methods involves the reaction of 2-formyl-6-methylaniline with acetonitrile in the presence of a catalyst. This reaction results in the formation of FMAN as the main product. Another method involves the reaction of 2-formyl-6-methylaniline with cyanogen bromide, followed by hydrolysis to obtain FMAN.
Applications De Recherche Scientifique
(2-Formyl-6-methylphenyl)acetonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anti-inflammatory and anti-tumor activities. Several studies have also shown that FMAN can inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
136262-98-1 |
|---|---|
Nom du produit |
(2-Formyl-6-methylphenyl)acetonitrile |
Formule moléculaire |
C10H9NO |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
2-(2-formyl-6-methylphenyl)acetonitrile |
InChI |
InChI=1S/C10H9NO/c1-8-3-2-4-9(7-12)10(8)5-6-11/h2-4,7H,5H2,1H3 |
Clé InChI |
ZWYQKSOZRBGEQH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C=O)CC#N |
SMILES canonique |
CC1=C(C(=CC=C1)C=O)CC#N |
Synonymes |
Benzeneacetonitrile, 2-formyl-6-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



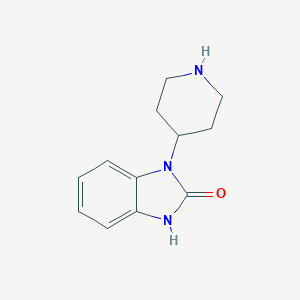
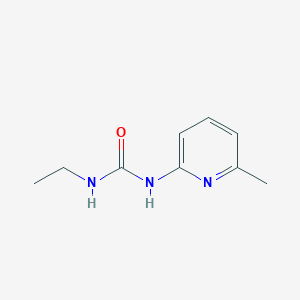
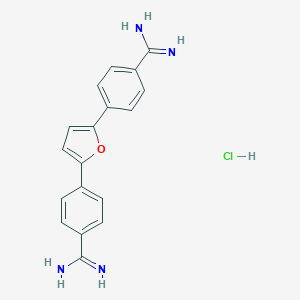
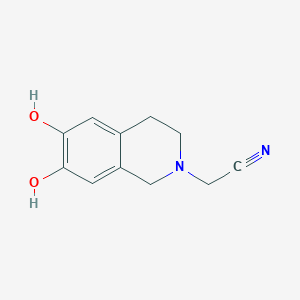
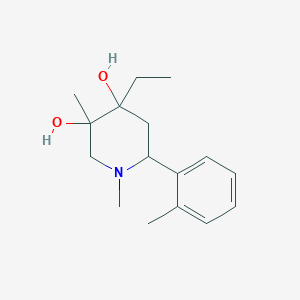
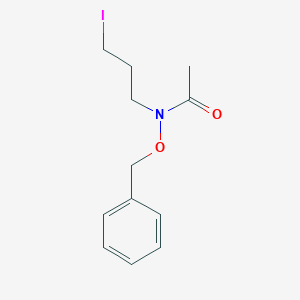
![4-[5-(4-Carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide](/img/structure/B138740.png)
